molecular formula C10H14F2N2O2 B13913206 1-Boc-(R)-4,4-difluoropyrrolidine-2-carbonitrile

1-Boc-(R)-4,4-difluoropyrrolidine-2-carbonitrile

Cat. No.: B13913206
M. Wt: 232.23 g/mol
InChI Key: NZUSVVISTGILKC-SSDOTTSWSA-N
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Description

1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride (DAST)

    Cyanation: Sodium cyanide or trimethylsilyl cyanide

    Reduction: Lithium aluminum hydride (LiAlH4)

    Deprotection: Trifluoroacetic acid (TFA)

Major Products

    Substitution: Various substituted pyrrolidine derivatives

    Reduction: Amino derivatives

    Deprotection: Free amine derivatives

Scientific Research Applications

1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile depends on its specific application. In medicinal chemistry, its effects are often related to its interaction with biological targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical and biological properties. The fluorine atoms can improve the compound’s lipophilicity and metabolic stability, while the nitrile group can enhance its reactivity and binding interactions.

Properties

Molecular Formula

C10H14F2N2O2

Molecular Weight

232.23 g/mol

IUPAC Name

tert-butyl (2R)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4,6H2,1-3H3/t7-/m1/s1

InChI Key

NZUSVVISTGILKC-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@@H]1C#N)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)(F)F

Origin of Product

United States

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